molecular formula C16H15N7O4 B2556662 2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034439-31-9

2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2556662
CAS No.: 2034439-31-9
M. Wt: 369.341
InChI Key: SOXDAFYUIGWPET-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. Its structure incorporates a [1,2,4]triazolo[4,3-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This core is further functionalized with a 3-methyl-1,2,4-oxadiazole moiety at the 8-position. The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functional groups, often employed in drug design to improve metabolic stability and pharmacokinetic properties of lead compounds . A key feature of this molecule is the 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, or NHS) acetamide group. This active ester is highly reactive towards primary amines, making the compound an excellent bioconjugation reagent . It can be used to covalently link the bioactive triazolopyridine-oxadiazole scaffold to other molecules, peptides, proteins, or solid surfaces under mild aqueous conditions. This enables researchers to develop chemical probes, affinity tags, or targeted inhibitors. The specific research applications of this compound are derived from its unique hybrid structure. The 1,2,4-oxadiazole heterocycle has attracted significant attention for its unusually wide spectrum of potential biological activities, including serving as a framework for novel drug discovery . Researchers may explore its utility in areas such as enzyme inhibition, receptor binding studies, or as a core structure in the development of new therapeutic agents. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O4/c1-9-18-16(27-21-9)10-3-2-6-22-11(19-20-15(10)22)7-17-12(24)8-23-13(25)4-5-14(23)26/h2-3,6H,4-5,7-8H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXDAFYUIGWPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide represents a novel hybrid molecule that integrates various bioactive moieties. This article aims to explore its biological activity, particularly in the context of its potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a pyrrolidine ring fused with oxadiazole and triazole units. Its chemical formula is C18H20N6O3C_{18}H_{20}N_6O_3, and it has a molecular weight of approximately 368.39 g/mol.

PropertyValue
Molecular FormulaC18H20N6O3
Molecular Weight368.39 g/mol
LogP0.222
PSA74.760

Anticonvulsant Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticonvulsant properties. For instance, a study evaluated a series of hybrid compounds for their efficacy in seizure models. The results highlighted that certain derivatives provided protection in over 50% of tested animals in maximal electroshock (MES) and pentylenetetrazole (PTZ) models at doses around 100 mg/kg. Notably, the compound demonstrated an effective ED50 in these models, suggesting its potential as a broad-spectrum anticonvulsant agent .

Antioxidant Properties

The antioxidant activity of similar pyrrolidine derivatives has been assessed using DPPH radical scavenging assays. Compounds related to the target molecule showed varying degrees of effectiveness in neutralizing free radicals, with some exhibiting antioxidant capabilities superior to ascorbic acid . This suggests that the incorporation of oxadiazole and triazole moieties may enhance the radical scavenging activity.

Case Studies and Research Findings

  • Anticonvulsant Screening : A study involving the synthesis of hybrid compounds derived from well-known antiepileptic drugs revealed that certain derivatives had significantly lower toxicity profiles compared to traditional medications such as valproic acid. The compound's ability to modulate neurotransmitter systems was suggested as a mechanism for its anticonvulsant effects .
  • Metabolic Stability : Investigations into the metabolic stability indicated that the compound underwent minimal changes when subjected to human liver microsomes (HLMs). This stability is crucial for maintaining therapeutic levels in vivo without rapid degradation .
  • Structure-Activity Relationship (SAR) : The introduction of specific substituents on the pyrrolidine ring was shown to influence biological activity significantly. Modifications leading to enhanced lipophilicity improved membrane permeability and bioavailability .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been tested for their efficacy against various cancer cell lines.

Compound Cell Line Tested IC50 (µM) Reference
Compound AMCF-730.5
Compound BT47-D25.0
Compound CMDA-MB 23135.0

These findings suggest that the target compound may also possess similar anticancer properties due to its structural characteristics.

Anti-inflammatory Potential

Molecular docking studies have shown that compounds containing the dioxopyrrolidine moiety can inhibit enzymes involved in inflammatory pathways. The compound's design suggests it could act as a 5-lipoxygenase inhibitor , which is crucial for the synthesis of inflammatory mediators.

Synthesis Pathways

The synthesis of the compound involves multi-step reactions that include the formation of the dioxopyrrolidine ring and subsequent functionalization to introduce the triazole and oxadiazole groups.

Synthesis Overview:

  • Formation of Dioxopyrrolidine:
    • Starting from commercially available precursors.
    • Utilizes standard organic reactions such as cyclization and acylation.
  • Introduction of Heterocycles:
    • Employs coupling reactions to attach the triazolo and oxadiazole groups.
    • Final product purification through chromatography.

Case Study 1: Antitumor Efficacy

A study conducted on a related compound demonstrated significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, showing a dose-dependent response in tumor size reduction.

Case Study 2: Inhibition of Inflammatory Response

In vitro experiments assessed the compound's ability to inhibit cytokine production in macrophages stimulated by lipopolysaccharides (LPS). Results indicated a substantial reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 1,2,4-triazolo[4,3-a]pyridine core distinguishes it from benzoxazolooxazine (Compound 60) and dithiazole-pyridine hybrids .
  • The 3-methyl-1,2,4-oxadiazole group, shared with Compound 60, is critical for binding to kinase ATP pockets, as demonstrated by its role in BTK inhibition .
  • The dioxopyrrolidinyl acetamide moiety enhances plasma stability compared to ester-linked analogs (e.g., dithiazole derivatives in ).

Functional and Bioactivity Comparison

  • Kinase Inhibition : Compound 60 exhibits potent BTK inhibition (IC₅₀ = 12 nM), while the target compound’s activity remains unquantified but hypothesized to target analogous pathways due to structural parallels .
  • Metabolic Stability : The dioxopyrrolidinyl group in the target compound likely reduces oxidative degradation compared to the dithiazole-pyridine analogs, which show rapid clearance (t₁/₂ = 2.3 hours) due to ester hydrolysis .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction parameters must be controlled?

The synthesis of triazolo-oxadiazole derivatives typically involves condensation reactions between aminopyridines and reactive intermediates like Appel’s salt (4,5-dichloro-1,2,3-dithiazolium chloride). Key parameters include:

  • Base selection : Strong bases (e.g., KOH, NaH) facilitate deprotonation of intermediates, while weaker bases (e.g., Et3_3N) may stabilize elimination pathways .
  • Temperature : Reactions often proceed at 0–25°C to avoid side products like dithiazole degradation .
  • Reaction time : Extended times (>24 hours) may improve yields but risk decomposition in moisture-sensitive steps . Methodological guidance can be drawn from optimized protocols for analogous dithiazole-azine systems .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming regiochemistry of triazolo-pyridine and oxadiazole moieties. For example, deshielded protons adjacent to electron-withdrawing groups (e.g., oxadiazole) appear downfield (δ 8.5–9.5 ppm) .
  • X-ray crystallography : The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving ambiguities in heterocyclic bond lengths and angles . Ensure high-resolution data (<1.0 Å) to minimize refinement errors.

Q. What safety precautions are recommended when handling intermediates with reactive heterocyclic moieties?

  • Use inert atmospheres (N2_2/Ar) for moisture-sensitive steps (e.g., Appel salt reactions) to prevent hydrolysis .
  • Avoid direct contact with chlorinated intermediates; consult SDS guidelines for analogous compounds (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) to assess toxicity risks .

Advanced Questions

Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound?

  • Factor screening : Use fractional factorial designs to prioritize variables (e.g., base strength, solvent polarity) affecting yield .
  • Response surface methodology (RSM) : Model nonlinear interactions between temperature and reaction time to identify optimal conditions .
  • Bayesian optimization : Leverage machine learning to predict high-yield conditions with minimal experimental runs, as demonstrated in flow-chemistry syntheses .

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